2,3-Dihydro Form Shows 2.1-Fold Higher 11β-HSD1 Inhibition Than the Unsaturated Analog with Identical 7-Cyclohexylmethyl Substitution
In a head-to-head enzymatic comparison using pooled human liver microsomes, the 2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one derivative 7-(cyclohexylmethyl)-2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one inhibited 11β-HSD1 by 59.15% at a concentration of 10 µmol/L (IC50 = 6.9 µmol/L), whereas its unsaturated counterpart 7-(cyclohexylmethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one achieved only 27.94% inhibition under identical conditions [1]. This represents a 2.12-fold greater inhibition for the 2,3-dihydro scaffold. The 2,3-dihydro compound also demonstrated high selectivity over 11β-HSD2, with only 4.74% inhibition of the type 2 isoform at 10 µM, whereas the unsaturated analog was not reported to have been tested for 11β-HSD2 selectivity [1]. For comparison, the 7-ethyl-2-iodomethyl-2,3-dihydro analog also outperformed its 7-ethyl-2-methyl unsaturated form (20.59% vs. 23.53% inhibition), confirming the scaffold-level advantage of the 2,3-dihydro motif [1].
| Evidence Dimension | 11β-HSD1 percent inhibition at 10 µM |
|---|---|
| Target Compound Data | 7-(Cyclohexylmethyl)-2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one: 59.15% inhibition at 10 µM; IC50 = 6.9 µM |
| Comparator Or Baseline | 7-(Cyclohexylmethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: 27.94% inhibition at 10 µM |
| Quantified Difference | 2.12-fold higher inhibition for the 2,3-dihydro derivative (59.15% vs. 27.94%) |
| Conditions | Pooled human liver microsomes; compound concentration 10 µmol/L; 11β-HSD1 inhibition assay |
Why This Matters
For research programs targeting 11β-HSD1 in metabolic syndrome or Cushing's syndrome, the 2,3-dihydro scaffold provides a quantifiable potency advantage over the unsaturated form, making CAS 22874-48-2 the preferred core scaffold for structure–activity relationship (SAR) exploration.
- [1] Studzińska, R.; Kupczyk, D.; Płazińska, A.; et al. Thiazolo[3,2-a]pyrimidin-5-one Derivatives as a Novel Class of 11β-Hydroxysteroid Dehydrogenase Inhibitors. Bioorg. Chem. 2018, 81, 21–26. DOI: 10.1016/j.bioorg.2018.07.030. Data also curated in BRENDA Enzyme Database (EC 1.1.1.146). View Source
